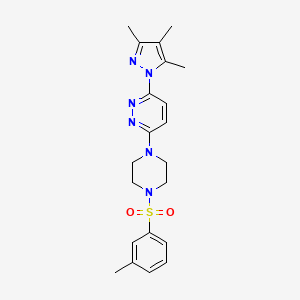
3-(4-(m-tolylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(m-tolylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C21H26N6O2S and its molecular weight is 426.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-(m-tolylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine , with CAS number 1013819-58-3 , is a complex organic molecule notable for its potential biological activities. This compound integrates a pyridazine core with piperazine and pyrazole functionalities, which are known to impart significant pharmacological properties.
- Molecular Formula : C21H26N6O2S
- Molecular Weight : 426.5 g/mol
- Structure : The compound features a tolylsulfonyl group attached to a piperazine ring, enhancing its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly carbonic anhydrases (CAs). These enzymes play crucial roles in maintaining acid-base balance and fluid homeostasis in organisms. Inhibition of CAs has therapeutic implications in conditions such as glaucoma, epilepsy, and certain cancers .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related pyrazole derivatives can inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are critical in cancer progression and inflammation .
Case Study: Pyrazole Derivatives
A study on a series of pyrazole derivatives demonstrated that certain compounds exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM , suggesting strong anti-inflammatory and anticancer potential .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. In vitro studies have reported that related pyrazole compounds can significantly reduce inflammatory markers in various models, demonstrating comparable efficacy to established anti-inflammatory drugs like dexamethasone .
Antimicrobial Properties
Emerging studies suggest that the compound may possess antimicrobial activity against various pathogens. For example, derivatives of similar structures have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at specific concentrations .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Concentration | Inhibition (%) |
|---|---|---|---|
| Compound A | Anti-inflammatory | 10 µM | 85% (TNF-α) |
| Compound B | Anticancer | 10 µM | 73% (IL-6) |
| Compound C | Antimicrobial | 40 µg/mL | 98% (E. coli) |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions. Structural modifications can enhance its biological activity. For instance, the introduction of different substituents on the pyrazole or piperazine rings may lead to improved binding affinity for target enzymes or receptors .
Future Directions
Given the promising biological activities associated with this compound, further research is warranted. Future studies should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with carbonic anhydrases and other targets.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Clinical Trials : Assessing safety and efficacy in human subjects for potential therapeutic applications.
属性
IUPAC Name |
3-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2S/c1-15-6-5-7-19(14-15)30(28,29)26-12-10-25(11-13-26)20-8-9-21(23-22-20)27-18(4)16(2)17(3)24-27/h5-9,14H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYWNYJORBNACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














